molecular formula C5H4Cl2N2 B189475 3-Amino-2,6-dichloropyridine CAS No. 62476-56-6

3-Amino-2,6-dichloropyridine

Cat. No. B189475
M. Wt: 163 g/mol
InChI Key: MJVZSRZTBDMYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05459138

Procedure details

4 g of 2,6-dichloro-3-nitropyridine are added to a suspension of 8 g of reduced iron in 200 cm3 of a water/alcohol (50/50) solution containing 1.6 g of NH4Cl. The suspension is brought to reflux for 1 hour. The insoluble material is then removed by filtration. The filtrate is treated with 0.4 g of Na2SO3 and 0.4 g of NaH2PO2. The solution is adjusted to a pH of 8 and the alcohol is concentrated under reduced pressure until precipitation. The crystals corresponding to 3-amino-2,6- dichloropyridine are collected on a filter, washed with water and dried.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
8 g
Type
reactant
Reaction Step One
Name
water alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[NH4+].[Cl-]>CO.CC(C)=O>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([Cl:11])=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
reduced iron
Quantity
8 g
Type
reactant
Smiles
Name
water alcohol
Quantity
200 mL
Type
solvent
Smiles
CO.CC(=O)C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The insoluble material is then removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate is treated with 0.4 g of Na2SO3 and 0.4 g of NaH2PO2
CONCENTRATION
Type
CONCENTRATION
Details
the alcohol is concentrated under reduced pressure until precipitation
CUSTOM
Type
CUSTOM
Details
The crystals corresponding to 3-amino-2,6- dichloropyridine are collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC(=CC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.